molecular formula C5H9F3O B031880 5,5,5-Trifluoropentan-1-ol CAS No. 352-61-4

5,5,5-Trifluoropentan-1-ol

Cat. No.: B031880
CAS No.: 352-61-4
M. Wt: 142.12 g/mol
InChI Key: WNHMIKSCDKSJDI-UHFFFAOYSA-N
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Description

5,5,5-Trifluoropentan-1-ol is a valuable fluorinated building block in scientific research. The terminal 5,5,5-trifluoro moiety acts as a bioisostere, influencing the lipophilicity, metabolic stability, and electronic properties of target molecules, which is particularly useful in medicinal chemistry for drug discovery and development . This compound serves as a versatile precursor in organic synthesis, especially in the creation of fluorinated ligands for catalysis and in the development of novel materials . Researchers utilize its functional groups to explore new pathways in phosphorus chemistry, leading to the synthesis of complex molecules such as fluorinated phosphonates and phosphoranes, which can serve as transition state mimics or possess biological activity themselves . The unique properties of the trifluoromethyl group make this compound a critical reagent for designing molecules with tailored characteristics for advanced applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5,5-trifluoropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O/c6-5(7,8)3-1-2-4-9/h9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHMIKSCDKSJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377829
Record name 5,5,5-trifluoropentan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352-61-4
Record name 5,5,5-trifluoropentan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,5-trifluoropentan-1-ol
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Significance of Fluorinated Alcohols in Modern Organic Synthesis

Fluorinated alcohols, as a class of compounds, possess a unique combination of physical and chemical properties that render them highly valuable in modern organic synthesis. nih.govresearchgate.net Their strong hydrogen-bonding donor ability, coupled with low nucleophilicity, allows them to act as effective promoters for a variety of organic reactions, often in the absence of a traditional catalyst. nih.govresearchgate.net This distinct reactivity profile has established fluorinated alcohols as more than just solvents, but as crucial reaction mediators that can enhance efficiency and selectivity.

The presence of electron-withdrawing fluorine atoms significantly increases the acidity and polarity of the alcohol's hydroxyl group, while the steric bulk of the fluoroalkyl group can influence the stereochemical outcome of reactions. wiley-vch.dearkat-usa.org These properties are harnessed in a wide range of transformations, including nucleophilic substitutions, additions to epoxides, and cycloaddition reactions. nih.govarkat-usa.orgacs.org The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can lead to milder reaction conditions and improved yields compared to their non-fluorinated counterparts. acs.org

Key Properties of Fluorinated Alcohols in Synthesis:

PropertySignificance in Organic Synthesis
Strong Hydrogen-Bond Donor Activates electrophiles and stabilizes transition states. nih.govresearchgate.net
Low Nucleophilicity Minimizes side reactions where the alcohol could act as a nucleophile. nih.govacs.org
High Polarity and Ionizing Power Facilitates reactions involving charged intermediates. researchgate.netwiley-vch.de
Weak Acidity Can act as a mild Brønsted acid, avoiding the need for stronger, potentially sensitive acids. wiley-vch.de

Role of 5,5,5 Trifluoropentan 1 Ol As a Versatile Synthetic Building Block

5,5,5-Trifluoropentan-1-ol is increasingly recognized for its role as a versatile building block in the synthesis of more complex fluorinated molecules. Its structure provides a reactive hydroxyl group for further functionalization, along with a stable trifluoromethylated alkyl chain that can impart desirable properties to the target molecule.

One notable application of this compound is in the preparation of sulfonamide compounds that act as TRPM8 receptor modulators, which have potential therapeutic applications. chemicalbook.com The trifluoromethyl group in these structures is often crucial for their biological activity and metabolic stability. acs.org The synthesis of such compounds highlights the utility of this compound as a key intermediate. fluorine1.ru

The compound's utility extends to its use as a precursor for other fluorinated synthons. For instance, it can be a starting material in the synthesis of more complex fluorinated diols, which are valuable linkers in various chemical applications. soton.ac.uk The chemical reactivity of the hydroxyl group allows for its conversion into a range of other functional groups, thereby expanding its synthetic potential.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C5H9F3O nih.govscbt.com
Molecular Weight 142.12 g/mol nih.govscbt.com
Boiling Point 147.75 °C at 760 mmHg sigmaaldrich.comsynquestlabs.com
CAS Number 352-61-4 nih.govscbt.com

Evolution of Synthetic Strategies for Organofluorine Compounds

The synthesis of organofluorine compounds has undergone a significant evolution, moving from harsh and often hazardous traditional methods to more sophisticated and selective modern strategies. chinesechemsoc.org Historically, the introduction of fluorine relied on reactive and challenging reagents. However, the last few decades have seen a rapid expansion in the repertoire of fluorination and fluoroalkylation methods. cas.cnspringernature.com

Modern strategies increasingly focus on late-stage fluorination, where fluorine or a fluoroalkyl group is introduced at a later step in a synthetic sequence. scientificupdate.com This approach is highly desirable as it allows for the diversification of complex molecules. Catalytic methods, including those employing transition metals like palladium and copper, have become central to achieving high levels of selectivity in C-F bond formation. cas.cnspringernature.com

The development of new reagents has also been a driving force in this evolution. Shelf-stable and more user-friendly electrophilic and nucleophilic fluorinating agents have made the synthesis of compounds like 5,5,5-Trifluoropentan-1-ol more accessible and scalable. chinesechemsoc.org Radical-based methods, including those utilizing photoredox catalysis, have emerged as powerful tools for C-H fluorination, offering novel pathways to organofluorine compounds. cas.cn

Applications of 5,5,5 Trifluoropentan 1 Ol in Specialized Research Fields

Synthetic Utility in Medicinal Chemistry and Drug Discovery

The presence of a terminal trifluoromethyl group on a flexible pentyl chain makes 5,5,5-Trifluoropentan-1-ol a versatile precursor in the synthesis of a variety of biologically active compounds. Its application spans the creation of modulators for biological receptors, the design of enzyme inhibitors, and its incorporation into larger, more complex drug scaffolds.

Precursor for Modulators of Biological Receptors (e.g., TRPM8)

Recent research has highlighted the use of this compound in the preparation of sulfonamide compounds that act as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) receptor. researchgate.net The TRPM8 receptor is a non-selective cation channel that is activated by cold temperatures and cooling agents, playing a significant role in pain and inflammatory pathways.

Role in the Design of Akt Inhibitors

The serine/threonine kinase Akt is a critical node in cell signaling pathways that regulate cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer, making it a key target for drug discovery. While the direct application of this compound in the synthesis of Akt inhibitors is not extensively documented in publicly available literature, the strategic use of fluorinated building blocks is a common strategy in the design of kinase inhibitors to enhance properties such as metabolic stability and binding affinity. The development of potent and selective Akt inhibitors often involves the exploration of diverse chemical scaffolds, and the incorporation of fluorinated aliphatic chains is a recognized approach to modulate the physicochemical properties of these inhibitors.

Contribution to Fluorinated Drug Scaffolds and Bioisosteres

The 5,5,5-trifluoropentyl group, derived from this compound, can be considered a valuable component in the construction of fluorinated drug scaffolds. The introduction of this group can significantly alter the lipophilicity, metabolic stability, and conformational preferences of a molecule. wikipedia.org

Furthermore, the trifluoromethyl group at the terminus of the pentyl chain can act as a bioisostere for other chemical groups. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to optimize a lead compound's pharmacological profile. mdpi.com The trifluoromethyl group is often considered a bioisostere for a methyl group, but its unique electronic properties and larger size can lead to distinct interactions with biological targets. nih.govnih.gov The pentafluorosulfanyl (SF5) group is another emerging bioisostere for the trifluoromethyl group, offering even greater lipophilicity and electronegativity. nih.govresearchgate.net The strategic placement of the 5,5,5-trifluoropentyl moiety within a drug candidate can therefore be used to fine-tune its properties for improved efficacy and safety.

Impact of Fluorination on Pharmacological Relevance

The introduction of fluorine atoms into a molecule can have profound effects on its pharmacological properties. In the case of this compound and its derivatives, the terminal trifluoromethyl group plays a crucial role in modulating lipophilicity and acidity, which in turn influences how these molecules interact with biological systems.

Strategic Modulation of Lipophilicity for ADMET Optimization

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design as it affects a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.netnih.gov The fluorination of a molecule can either increase or decrease its lipophilicity depending on the molecular context.

For aliphatic alcohols, trifluorination at a position distant from the hydroxyl group, such as in this compound, can lead to a decrease in lipophilicity compared to its non-fluorinated counterpart, pentan-1-ol. This is attributed to the strong inductive effect of the trifluoromethyl group, which increases the polarity of the molecule. This modulation of lipophilicity can be strategically employed to optimize the ADMET properties of a drug candidate, for instance, by improving its solubility or altering its distribution in the body.

Below is a table comparing the calculated logP values of pentan-1-ol and this compound, illustrating the impact of terminal trifluorination.

CompoundMolecular FormulaCalculated logP
Pentan-1-olC5H12O1.51
This compoundC5H9F3O1.28

Calculated logP values are estimates and can vary depending on the algorithm used.

Influence on pKa and Receptor Binding Affinity

The electron-withdrawing nature of the trifluoromethyl group can also influence the acidity (pKa) of nearby functional groups. For this compound, the inductive effect of the CF3 group is transmitted through the carbon chain, making the hydroxyl proton slightly more acidic compared to that of pentan-1-ol. The experimentally determined pKa of this compound is approximately 15.02. This alteration in acidity can affect how the molecule interacts with biological targets, such as enzymes or receptors, where protonation states can be critical for binding.

Conformational Effects of Fluorine Introduction

The introduction of fluorine atoms into an organic molecule can significantly alter its conformational preferences, a phenomenon driven by a combination of steric and stereoelectronic effects. In the case of this compound, the terminal trifluoromethyl (CF₃) group exerts a profound influence on the molecule's three-dimensional structure. While direct, detailed conformational analysis of this compound is not extensively documented, the underlying principles derived from studies of analogous fluorinated alkanes provide a strong basis for understanding its behavior.

The dominant stereoelectronic interaction governing the conformation of many fluorinated compounds is the "gauche effect." This effect describes the tendency for a conformation with adjacent electronegative substituents, such as fluorine, to be more stable in a gauche arrangement (approximately 60° dihedral angle) than in an anti arrangement (180° dihedral angle), which would typically be favored to minimize steric hindrance wikipedia.orgchemeurope.com. The primary explanation for this stabilization is hyperconjugation, where electron density is donated from a C-H sigma (σ) bonding orbital into an adjacent C-F sigma-star (σ*) antibonding orbital. This overlap is maximized in the gauche conformation wikipedia.orgchemeurope.com.

In this compound, the key dihedral angles to consider are along the C3-C4 and C4-C5 bonds.

Rotation around the C4-C5 bond: The bulky CF₃ group's rotation is relatively straightforward, with a low energy barrier, typically adopting a staggered conformation relative to the C3-C4 bond.

Rotation around the C3-C4 bond: This is where the influence of the fluorine atoms becomes more pronounced. The conformation around the C3-C4 bond determines the spatial relationship between the CF₃ group and the rest of the alkyl chain. The stability of the conformers is dictated by a balance between minimizing steric repulsion and maximizing stabilizing hyperconjugative interactions. Studies on 1,3-difluoroalkanes have shown a strong preference for gauche-gauche (gg) conformations, which allow for multiple, stabilizing σ(C–H) → σ*(C–F) interactions nih.gov. A similar principle applies here, where the molecule will likely adopt conformations that favor gauche interactions between C-H bonds on C3 and the C-F bonds on C5.

Table 1: Estimated Energetic Costs of Interactions in Alkane Conformers

This interactive table provides generalized energy costs for different types of steric and torsional strains in simple alkanes, which are foundational for understanding the conformational energetics of substituted alkanes like this compound.

Interaction TypeGroups InvolvedDihedral AngleStrain Energy (kJ/mol)Strain Energy (kcal/mol)
Torsional StrainH ↔ H eclipsed4.01.0
Torsional StrainH ↔ CH₃ eclipsed6.01.4
Torsional StrainCH₃ ↔ CH₃ eclipsed11.02.6
Steric StrainCH₃ ↔ CH₃ gauche60°3.80.9

Data adapted from general values for conformational analysis of simple alkanes. maricopa.edulibretexts.org

As a Solvent or Additive in Chemical Reactions

Fluorinated alcohols represent a unique class of solvents, distinguished by properties such as high polarity, low nucleophilicity, and a strong ability to form and donate hydrogen bonds, while being weak hydrogen bond acceptors. Although specific, widespread applications of this compound as a solvent or additive are not extensively reported in scientific literature, its properties suggest significant potential in specialized contexts.

The presence of the terminal CF₃ group significantly influences the alcohol's physical and chemical properties compared to its non-fluorinated analogue, 1-pentanol. The strong electron-withdrawing nature of the CF₃ group increases the acidity of the hydroxyl proton, making it a better hydrogen bond donor. However, because the CF₃ group is at the 5-position, this inductive effect on the hydroxyl group is attenuated by the intervening four carbon atoms researchgate.net. Consequently, its reactivity is not drastically different from that of similar non-fluorinated primary alcohols in reactions like esterification researchgate.net.

Its potential as a solvent stems from its unique combination of a polar hydroxyl head and a fluorous tail. This amphiphilic character could be advantageous for dissolving compounds with both polar and nonpolar or fluorous domains. Fluorinated solvents are often used to promote specific reaction pathways or to facilitate catalyst recovery in fluorous phase chemistry. While more common fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) are widely used, this compound offers a different balance of properties, including a higher boiling point and a longer, more lipophilic alkyl chain.

Table 2: Comparison of Physical Properties: this compound vs. 1-Pentanol

This interactive table highlights the differences in key physical properties imparted by the terminal trifluoromethyl group.

PropertyThis compound1-Pentanol
CAS Number 352-61-471-41-0
Molecular Formula C₅H₉F₃OC₅H₁₂O
Molecular Weight 142.12 g/mol 88.15 g/mol
Boiling Point 147 °C137.5 °C
Density 1.14 g/mL0.811 g/mL

Data sourced from various chemical suppliers. avantorsciences.comsigmaaldrich.com

Advancements in Organofluorine Chemistry Through this compound Derivatives

This compound serves as a valuable fluorinated building block in synthetic chemistry tcichemicals.comnih.gov. The strategic introduction of a 5,5,5-trifluoropentyl moiety into larger molecules is a key method for advancing organofluorine chemistry, particularly in the design of new pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity nih.gov.

A significant application of this compound is in medicinal chemistry. Research has shown that this compound is used as a starting material for the synthesis of complex sulfonamide compounds. These derivatives have been identified as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) receptor, which is a target for the treatment of various diseases chemicalbook.com. This demonstrates the role of the 5,5,5-trifluoropentyl group as a key pharmacophore element.

The hydroxyl group of this compound provides a reactive handle for the synthesis of a wide range of derivatives, primarily esters and ethers.

Ester Derivatives: Esterification can be readily achieved by reacting the alcohol with carboxylic acids (often activated as acyl chlorides or anhydrides) under standard conditions, sometimes with acid or base catalysis researchgate.netnih.gov. The resulting esters are used as intermediates or as final products in various fields, including the development of fluorinated surfactants and materials.

Ether Derivatives: The synthesis of 5,5,5-trifluoropentyl ethers can be accomplished through methods like the Williamson ether synthesis, where the corresponding alkoxide of the alcohol reacts with an alkyl halide. Fluorinated ethers are of interest for their chemical inertness and unique solvent properties, and they are also found in bioactive molecules researchgate.net.

The use of this compound and its derivatives allows chemists to systematically study the effects of a medium-chain fluorous tag on the biological and physical properties of molecules, thereby contributing to a more rational design of new functional chemicals.

Table 3: Potential Derivatives of this compound and Their Applications

This interactive table outlines common synthetic transformations and the potential uses of the resulting compounds.

Derivative ClassSynthetic Precursor(s)General ReactionPotential Application Field
Esters Carboxylic Acid / Acyl ChlorideFischer or Acyl Halide EsterificationPharmaceuticals, Agrochemicals, Surfactants nih.gov
Ethers Alkyl HalideWilliamson Ether SynthesisSpecialized Solvents, Materials Science, Bioactives researchgate.net
Sulfonates Sulfonyl ChlorideSulfonylationMedicinal Chemistry (TRPM8 Modulators) chemicalbook.com
Halides Thionyl Chloride / PBr₃HalogenationSynthetic Intermediates

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure of 5,5,5-Trifluoropentan-1-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electron distribution within the molecule. emerginginvestigators.org The strong electron-withdrawing nature of the three fluorine atoms significantly influences the electron density along the pentyl chain and at the hydroxyl group.

This redistribution of electron density has a direct impact on the molecule's reactivity. For instance, the acidity of the hydroxyl proton can be predicted to be higher than that of non-fluorinated pentanol (B124592) due to the inductive effect of the CF3 group. Computational models can quantify this effect by calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. emerginginvestigators.org

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Property Calculated Value Method
HOMO Energy -8.5 eV DFT/B3LYP
LUMO Energy 1.2 eV DFT/B3LYP
HOMO-LUMO Gap 9.7 eV DFT/B3LYP
Dipole Moment 2.5 D DFT/B3LYP

Note: This data is illustrative and represents typical values that might be obtained from such calculations.

Conformational Analysis through Computational Methods

The flexibility of the five-carbon chain in this compound allows for numerous possible conformations. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers. nih.gov Techniques such as molecular mechanics and more rigorous quantum chemical calculations can determine the relative energies of different rotational isomers (rotamers) around the C-C bonds.

Studies on similar long-chain fluorinated compounds have shown that fluorine substitution can significantly impact conformational preferences. acs.orgepa.gov For this compound, it is expected that gauche interactions involving the bulky CF3 group will play a crucial role in determining the most stable geometries. The polarity of the solvent can also influence conformational equilibrium, a factor that can be modeled using continuum solvation models. acs.org

Table 2: Relative Energies of this compound Conformers (Illustrative)

Conformer Dihedral Angle (C3-C4-C5-F) Relative Energy (kcal/mol)
Anti 180° 0.00
Gauche (+) +60° 1.2
Gauche (-) -60° 1.2

Note: This data is illustrative and represents a simplified analysis of one key dihedral angle.

In Silico Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of this compound. For instance, ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.govacs.orgrsc.org The prediction of ¹⁹F NMR chemical shifts is particularly valuable for fluorinated compounds. bohrium.comresearchgate.net

Vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be computed. These calculations help in assigning experimental spectral peaks to specific molecular vibrations, providing a deeper understanding of the molecule's structure and bonding.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound (Illustrative)

Nucleus Predicted Chemical Shift (ppm) Reference Compound
-CF₃ -65 CFCl₃

Note: This data is illustrative. Actual chemical shifts depend on the level of theory, basis set, and solvent effects.

Computational Studies on Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions involving this compound. nih.gov For example, the oxidation of the alcohol to an aldehyde or carboxylic acid can be modeled to determine the reaction pathway, identify transition states, and calculate activation energies. montclair.edu This information is crucial for understanding the kinetics and thermodynamics of the reaction.

Computational studies can also explore the role of fluorinated alcohols as solvents or reagents in various chemical transformations. rsc.org The unique properties of fluorinated alcohols, such as their high polarity and low nucleophilicity, can be rationalized through computational analysis of their interactions with reactants and transition states.

Application in Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

While direct SAR and SPR studies on this compound are not widely reported, the computational approaches described above are foundational to such investigations. nih.gov QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) models correlate computed molecular descriptors with experimental activities or properties. researchgate.net

For this compound, descriptors such as molecular weight, logP, polar surface area, and quantum chemical parameters can be calculated. These descriptors can then be used to build models that predict, for example, the biological activity of derivatives of this compound or its physical properties in various environments. Such models are instrumental in the rational design of new molecules with desired characteristics. nih.gov

Future Perspectives and Emerging Research Avenues

Sustainable Synthesis Methodologies for Fluorinated Alcohols

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For fluorinated alcohols like 5,5,5-Trifluoropentan-1-ol, future research will likely focus on several key areas of sustainable synthesis:

Green Fluorinating Reagents: Traditional fluorination methods often employ hazardous reagents. vapourtec.com A significant area of research is the development and utilization of safer, more environmentally friendly fluorinating agents. eurekalert.org The use of alkali metal fluorides, such as potassium fluoride (B91410) (KF), which are inexpensive and readily available, is a promising avenue, although their poor solubility in organic solvents presents a challenge that needs to be overcome through innovative approaches like the use of phase-transfer catalysts or specialized solvent systems. eurekalert.orgtandfonline.com

Biocatalysis: The use of enzymes to catalyze chemical reactions offers a high degree of selectivity under mild conditions. Future research could explore the use of engineered enzymes for the synthesis of fluorinated alcohols, potentially enabling highly enantioselective and regioselective fluorination reactions.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for automation and scalability compared to traditional batch processes. mit.edursc.org The application of flow chemistry to fluorination reactions can mitigate the hazards associated with highly reactive fluorinating agents and allow for precise control over reaction parameters, leading to higher yields and purities. vapourtec.comdurham.ac.uk Flow systems are particularly advantageous for handling gaseous reagents and for performing multi-step syntheses in a telescoped manner. mit.edudurham.ac.uk

Solvent-Free or Greener Solvent Systems: The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) as solvents has been shown to promote challenging C-H activation reactions. rsc.org Research into solvent-free reaction conditions or the use of recyclable and biodegradable solvents will be crucial for developing greener synthetic routes to this compound and other fluorinated compounds. researchgate.net

Development of Novel Catalytic and Stereoselective Transformations

The development of new catalytic methods for the synthesis and functionalization of fluorinated compounds is a rapidly evolving field. mdpi.com For this compound, future research in this area will likely focus on:

Asymmetric Fluorination: The synthesis of chiral fluorinated molecules is of great importance, particularly in the pharmaceutical industry. mtak.huresearchgate.net The development of new chiral catalysts, including transition metal complexes and organocatalysts, for the enantioselective fluorination of prochiral substrates will be a key research direction. mtak.hunih.gov This could lead to the synthesis of enantiomerically pure derivatives of this compound.

Late-Stage Functionalization: The ability to introduce fluorine or fluorinated groups into complex molecules at a late stage of a synthetic sequence is highly desirable. mdpi.com Future research will likely focus on the development of catalytic methods for the selective C-H fluorination of molecules containing the 5,5,5-trifluoropentyl moiety. tandfonline.com

Transition-Metal Catalysis: Transition-metal-catalyzed reactions have become powerful tools for the formation of carbon-fluorine bonds. nih.gov Further research into the use of catalysts based on metals like palladium, nickel, and copper will likely lead to new and more efficient methods for the synthesis and transformation of fluorinated compounds. tandfonline.commdpi.com

Stereodivergent Synthesis: The ability to selectively synthesize any possible stereoisomer of a molecule with multiple stereocenters is a significant challenge in organic synthesis. The development of stereodivergent catalytic methods could allow for the synthesis of all possible stereoisomers of derivatives of this compound, which would be valuable for studying structure-activity relationships. acs.org

Exploration of Undiscovered Biological and Material Science Applications

The unique properties imparted by the trifluoromethyl group suggest that this compound and its derivatives have significant potential in both biological and material science applications.

Biological Applications:

The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govwechemglobal.comnbinno.com This makes this compound a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. mdpi.comresearchgate.net

Potential Biological ApplicationRationale
Medicinal Chemistry The trifluoromethyl group can improve the pharmacokinetic profile of drug candidates by increasing their metabolic stability and membrane permeability. nih.govresearchgate.netacs.org
Agrochemicals Fluorinated compounds are widely used in agrochemicals due to their enhanced biological activity and stability. nih.gov
Antiviral and Anticancer Agents The trifluoromethyl group can enhance the binding affinity of small molecules to their biological targets, making them potent inhibitors of viral replication or cancer cell proliferation. wechemglobal.com

Material Science Applications:

Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy, which make them suitable for a variety of material science applications. nih.gov

Potential Material Science ApplicationRationale
Polymers Incorporation of the 5,5,5-trifluoropentyl group into polymers could lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties.
Liquid Crystals The polarity and shape of the trifluoromethyl group can influence the mesomorphic properties of liquid crystals, potentially leading to new materials for display technologies.
Surfactants Fluorinated alcohols can be used as precursors for the synthesis of fluorinated surfactants, which have applications in a wide range of industries. nih.gov

Integration of Artificial Intelligence and Machine Learning in Fluorine Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, with the potential to accelerate the discovery and development of new fluorinated compounds. acs.orgcas.org

Predictive Modeling: ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including the yield and selectivity of fluorination reactions. rsc.orgnih.govacs.org This can help chemists to identify the optimal reaction conditions for the synthesis of this compound and its derivatives.

De Novo Molecular Design: AI can be used to design new molecules with desired properties. researchgate.netaimlic.com For example, AI algorithms could be used to design new drug candidates containing the 5,5,5-trifluoropentyl moiety with improved efficacy and reduced side effects.

Reaction Mechanism Elucidation: ML can assist in the elucidation of complex reaction mechanisms by analyzing large amounts of experimental and computational data. themoonlight.io This can provide valuable insights into the factors that control the reactivity and selectivity of fluorination reactions.

Process Optimization: AI can be used to optimize chemical processes, including the synthesis of fluorinated compounds. aimlic.com By analyzing data from multiple experiments, AI algorithms can identify the optimal process parameters to maximize yield, minimize waste, and reduce costs.

Interdisciplinary Research at the Interface of Organic Chemistry and Biology

The unique properties of fluorinated compounds make them ideal tools for studying biological systems, creating numerous opportunities for interdisciplinary research at the interface of organic chemistry and biology. acs.orgnih.govnih.govacs.orgnsf.gov

Chemical Biology: this compound and its derivatives can be used as chemical probes to study biological processes. For example, fluorinated analogs of natural products can be used to study enzyme mechanisms and protein-ligand interactions. acs.orgnih.govnih.govacs.org

Metabolic Stability Studies: The trifluoromethyl group is known to block metabolic oxidation, which can increase the in vivo half-life of drugs. nih.gov Studying the metabolic fate of compounds containing the 5,5,5-trifluoropentyl moiety can provide valuable information for the design of more stable and effective drugs.

Protein Engineering: The incorporation of fluorinated amino acids into proteins can alter their structure, stability, and function. This compound could serve as a precursor for the synthesis of novel fluorinated amino acids for use in protein engineering.

Molecular Imaging: The development of new imaging agents is crucial for the diagnosis and treatment of diseases. The unique properties of fluorine make it an attractive nucleus for magnetic resonance imaging (MRI) and positron emission tomography (PET). Future research could explore the development of new imaging agents based on the 5,5,5-trifluoropentyl scaffold.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5,5,5-Trifluoropentan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reduction of brominated precursors (e.g., 5-bromo-4,4,5,5-tetrafluoropentan-1-ol) using NaBH₄ in THF/MeOH under argon . Optimization involves stepwise addition of reductants and monitoring reaction progress via TLC or NMR. Yield improvements (>65%) are achieved by iterative NaBH₄ dosing and maintaining anhydrous conditions . Tosylation of the alcohol (e.g., using tosyl chloride in CH₂Cl₂) enables further derivatization, validated by ¹H/¹³C NMR .

Q. How does the trifluoromethyl group influence the compound’s physical properties (e.g., logP, boiling point)?

  • Methodological Answer : Fluorination reduces lipophilicity compared to non-fluorinated analogs. Experimental logP determination via shake-flask partitioning (octanol/water) is recommended, with corrections for ionization and solvent purity . Computational methods (e.g., COSMO-RS) can predict logP trends, but empirical validation is critical due to fluorine’s polar hydrophobicity . Boiling points are best measured via differential scanning calorimetry (DSC) or dynamic vapor pressure analysis, though literature gaps exist for this compound .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer : ¹H NMR (400 MHz, CDCl₃) resolves signals for -CH₂OH (δ ~1.6–1.8 ppm) and CF₃ (δ ~-70 ppm via ¹⁹F NMR). IR spectroscopy confirms hydroxyl (ν ~3300 cm⁻¹) and C-F (ν ~1100–1250 cm⁻¹) stretches. GC-MS with electron ionization (EI) at 70 eV provides fragmentation patterns (e.g., m/z 142 [M]⁺) .

Advanced Research Questions

Q. How can derivatization strategies enhance the utility of this compound in asymmetric catalysis?

  • Methodological Answer : Tosylate intermediates (e.g., 5,5,5-Trifluoropentyl tosylate) act as electrophiles in SN₂ reactions with chiral nucleophiles. Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) in organic solvents (e.g., hexane/IPA) can achieve enantiomeric excess (ee >90%) . Monitoring ee via chiral HPLC (e.g., Chiralpak IA column) is advised.

Q. What are the stability challenges of this compound under acidic/basic conditions, and how can they be mitigated?

  • Methodological Answer : The hydroxyl group is prone to elimination under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), forming alkene byproducts. Stability studies via accelerated degradation (40–60°C, pH 1–13) with HPLC tracking are critical. Buffering agents (e.g., phosphate at pH 7) or inert atmospheres (N₂/Ar) minimize decomposition .

Q. How do conflicting literature reports on fluorinated alcohol synthesis inform reaction optimization?

  • Methodological Answer : Discrepancies in NaBH₄ stoichiometry (e.g., 1.1 vs. 2 equiv. in vs. 17) suggest substrate-specific reductant sensitivity. Design of Experiments (DoE) with variables (temperature, reductant equivalents, solvent polarity) can resolve contradictions. Multivariate analysis (e.g., ANOVA) identifies critical factors for reproducibility .

Q. What computational models best predict the solvation effects of this compound in mixed solvents?

  • Methodological Answer : Molecular dynamics (MD) simulations with OPLS-AA force fields and SPC/E water models quantify solvation free energy (ΔG_solv). COSMO-RS predicts solvent effects on solubility, validated by experimental cloud-point measurements in THF/H₂O mixtures .

Safety & Handling

Q. What PPE and engineering controls are recommended for handling fluorinated alcohols?

  • Methodological Answer : Use chemical goggles (EN166) and nitrile/PVC gloves (EN374, breakthrough >240 min) for splash protection. Fume hoods with HEPA filtration are mandatory due to volatility. Skin exposure protocols require immediate washing with pH-neutral soap; contact lens wearers must follow CDC NIOSH guidelines for decontamination .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.